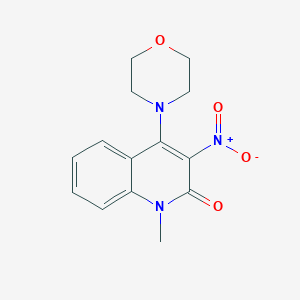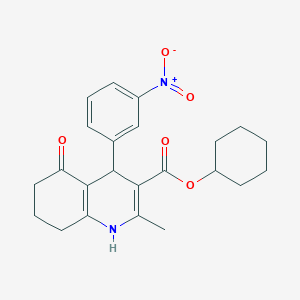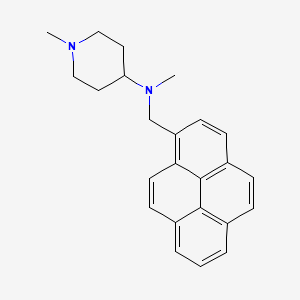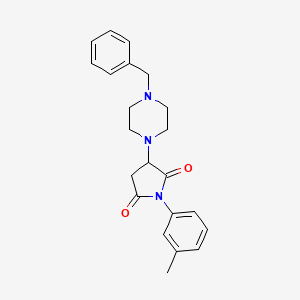
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide, also known as CNPA, is a chemical compound that has been widely used in scientific research due to its unique properties. CNPA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that regulates various physiological processes, including inflammation, pain, and fever.
Mécanisme D'action
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide inhibits COX-2 by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide reduces the production of prostaglandins and suppresses inflammation, pain, and fever. Moreover, COX-2 is upregulated in various types of cancer, and its inhibition by N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have anticancer effects.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide inhibits the production of prostaglandins and other inflammatory mediators, such as interleukins and tumor necrosis factor-alpha. Moreover, N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have analgesic and antipyretic effects in animal models of pain and fever. In vivo studies have demonstrated that N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has anticancer effects in various types of cancer, including breast, lung, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has several advantages for lab experiments. It is a potent and selective COX-2 inhibitor that can be used to study the role of COX-2 in various physiological and pathological conditions. Moreover, N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have anticancer effects, which make it a potential candidate for cancer therapy. However, N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has some limitations for lab experiments. It is a toxic compound that can cause adverse effects in animals and humans. Moreover, its solubility and stability are limited, which make it challenging to use in some experimental settings.
Orientations Futures
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide in scientific research. One direction is to study the role of COX-2 in the pathogenesis of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop new COX-2 inhibitors based on the structure of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide that have improved solubility, stability, and selectivity. Moreover, the anticancer effects of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide need to be further explored in preclinical and clinical studies to evaluate its potential as a cancer therapy. Finally, the toxicity of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide needs to be thoroughly investigated to ensure its safe use in animals and humans.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chloro-3-nitroaniline with 4-chloroacetophenone in the presence of sodium hydroxide and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization from ethanol or methanol. The chemical structure of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide is shown below.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been widely used in scientific research as a COX-2 inhibitor. COX-2 is an inducible enzyme that is upregulated in response to various stimuli, such as inflammation, injury, and cancer. COX-2 inhibitors have been shown to have anti-inflammatory, analgesic, and anticancer properties. N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been used to study the role of COX-2 in various physiological and pathological conditions, including inflammation, pain, fever, and cancer.
Propriétés
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-12-6-7-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPNQKJORSKBA-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-methylphenoxy)pentyl]amino}ethanol](/img/structure/B4960573.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B4960595.png)
![2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4960597.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)

![7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4960616.png)
![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)
![methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate](/img/structure/B4960633.png)


![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)